1-benzhydryl-N-methylazetidin-3-amine
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes, including the formation of key intermediates such as azetidin-3-ols through regio- and stereoselective alkylation. For example, the synthesis of 4-alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols demonstrated the complexity and precision required in synthesizing azetidine derivatives (Salgado et al., 2002).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and Density Functional Theory (DFT) calculations, plays a crucial role in understanding the conformation and reactivity of compounds. The crystal structure and DFT studies of a related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, provided insights into the molecular conformation, hydrogen bonding, and electronic structure properties (Murugavel et al., 2014).
Chemical Reactions and Properties
Benzhydryl amines participate in various chemical reactions, contributing to their versatility in synthesis and applications. The review on benzhydryl amines highlighted their synthesis and biological perspectives, indicating their potential in medicinal chemistry (Roy & Panda, 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are essential for the practical application and handling of chemical compounds. While specific data on 1-benzhydryl-N-methylazetidin-3-amine is not available, related studies on benzhydryl compounds and azetidines offer a foundation for predicting its physical characteristics.
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and functional group transformations, is crucial for the development of new compounds and their applications. The catalytic oxidative carbonylation study provides an example of how amines can be transformed into valuable chemical entities, showcasing the chemical versatility of nitrogen-containing compounds (Mancuso et al., 2015).
Scientific Research Applications
Nucleophilic Reactivity Studies
1-Benzhydryl-N-methylazetidin-3-amine, as part of tertiary amines, has been studied for its nucleophilic reactivities. These studies involve kinetics and reaction mechanisms with benzhydrylium ions, contributing to understanding nucleophilicity scales in organic chemistry (Ammer et al., 2010).
Reactivity in Reductive and Oxidative Cleavages
Research on reductive cleavage and oxidative cleavage reactions involving compounds similar to 1-benzhydryl-N-methylazetidin-3-amine has revealed unexpected products, contributing to insights on reaction mechanisms and product formation in organic synthesis (Singh & Luntha, 2011).
Catalytic Applications in Synthesis
This compound is involved in Ni-catalyzed reductive coupling processes. These processes enable the synthesis of tertiary benzhydryl amines, demonstrating the compound's role in facilitating complex organic syntheses and pharmaceutical applications (Heinz et al., 2018).
Structural and Theoretical Studies
1-Benzhydryl-N-methylazetidin-3-amine has been a subject of structural characterization and theoretical studies, including X-ray diffraction and Density Functional Theory (DFT) calculations. These studies enhance the understanding of molecular structures and electronic properties relevant in materials science and pharmacology (Murugavel et al., 2014).
Antimicrobial Activity Research
This compound has been investigated for its potential antimicrobial activities. Synthesis of derivatives and subsequent evaluation of their antimicrobial properties have implications in the development of new drugs and treatment strategies (Kumar & Karvekar, 2010).
Photochemistry and Photobase Generators
Research in photochemistry has explored tertiary amine photobase generators, which include derivatives of benzhydrylamine. This research is relevant for applications in materials science and photolithography processes (Jensen & Hanson, 2002).
properties
IUPAC Name |
1-benzhydryl-N-methylazetidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-18-16-12-19(13-16)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-18H,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFKVNTZBGKHLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50988869 | |
Record name | 1-(Diphenylmethyl)-N-methylazetidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50988869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzhydryl-N-methylazetidin-3-amine | |
CAS RN |
69159-49-5 | |
Record name | 3-Azetidinamine, 1-(diphenylmethyl)-N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069159495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Diphenylmethyl)-N-methylazetidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50988869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.